(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 357274-85-2
VCID: VC2172188
InChI: InChI=1S/C3H4BF3O2/c1-2(4(8)9)3(5,6)7/h8-9H,1H2
SMILES: B(C(=C)C(F)(F)F)(O)O
Molecular Formula: C3H4BF3O2
Molecular Weight: 139.87 g/mol

(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid

CAS No.: 357274-85-2

Cat. No.: VC2172188

Molecular Formula: C3H4BF3O2

Molecular Weight: 139.87 g/mol

* For research use only. Not for human or veterinary use.

(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid - 357274-85-2

Specification

CAS No. 357274-85-2
Molecular Formula C3H4BF3O2
Molecular Weight 139.87 g/mol
IUPAC Name 3,3,3-trifluoroprop-1-en-2-ylboronic acid
Standard InChI InChI=1S/C3H4BF3O2/c1-2(4(8)9)3(5,6)7/h8-9H,1H2
Standard InChI Key POVDLRLOSUDCMI-UHFFFAOYSA-N
SMILES B(C(=C)C(F)(F)F)(O)O
Canonical SMILES B(C(=C)C(F)(F)F)(O)O

Introduction

Chemical Structure and Properties

Molecular Information

(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid possesses a distinct chemical structure characterized by the presence of a boronic acid group (-B(OH)₂) attached to a vinyl group that bears a trifluoromethyl substituent. This arrangement gives the molecule unique chemical and physical properties that contribute to its utility in various applications.

The basic molecular information for this compound is summarized in Table 1:

ParameterValue
CAS Number357274-85-2
IUPAC Name3,3,3-trifluoroprop-1-en-2-ylboronic acid
Molecular FormulaC₃H₄BF₃O₂
Molecular Weight139.87 g/mol
PubChem CID2782677
MDL NumberMFCD03452762
Standard InChIInChI=1S/C3H4BF3O2/c1-2(4(8)9)3(5,6)7/h8-9H,1H2
SMILESB(C(=C)C(F)(F)F)(O)O

The structural formula reflects a molecule with a vinyl group (CH₂=C-) connected to both a boronic acid (-B(OH)₂) and a trifluoromethyl (-CF₃) group. This arrangement creates a multifunctional compound with reactive sites that can participate in various chemical transformations .

Applications

Organic Synthesis

(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid serves as a valuable building block in organic synthesis, particularly for the preparation of complex molecules containing fluorinated functionalities. The presence of the boronic acid group makes this compound especially useful in coupling reactions, such as Suzuki-Miyaura cross-coupling, which allows for the formation of carbon-carbon bonds under relatively mild conditions.

The compound's utility in organic synthesis is enhanced by the presence of the trifluoromethyl group, which can impart desirable properties to the final products, including increased lipophilicity, metabolic stability, and altered electronic properties. These characteristics are particularly valuable in the development of pharmaceuticals and specialty chemicals.

Medicinal Chemistry

Future Research Directions

Research on (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid remains an evolving field with several potential directions for future investigation. Despite its potential utility, there appear to be gaps in the current knowledge base regarding this compound, suggesting opportunities for further research in multiple areas.

Future research efforts could focus on:

  • Developing more efficient and scalable synthetic methods for the preparation of (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid

  • Exploring its reactivity in a broader range of coupling reactions and other transformations

  • Investigating its potential applications in the synthesis of novel fluorinated materials with unique properties

  • Assessing its utility in the preparation of fluorinated drug candidates with enhanced pharmacological properties

  • Examining its potential biological activities and interactions with specific enzymatic targets

  • Evaluating its performance in catalytic applications, particularly those involving fluorinated substrates

These research directions would contribute to a more comprehensive understanding of the properties and applications of (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid, potentially expanding its utility in various fields.

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